molecular formula C24H17BrClF3N2OS B2413580 2-[1-[(4-bromophenyl)methyl]indol-3-yl]sulfanyl-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide CAS No. 681274-77-1

2-[1-[(4-bromophenyl)methyl]indol-3-yl]sulfanyl-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide

Cat. No. B2413580
CAS RN: 681274-77-1
M. Wt: 553.82
InChI Key: QAJNBIIJYXUYNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[1-[(4-bromophenyl)methyl]indol-3-yl]sulfanyl-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide is a useful research compound. Its molecular formula is C24H17BrClF3N2OS and its molecular weight is 553.82. The purity is usually 95%.
BenchChem offers high-quality 2-[1-[(4-bromophenyl)methyl]indol-3-yl]sulfanyl-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[1-[(4-bromophenyl)methyl]indol-3-yl]sulfanyl-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Catalytic Protodeboronation and Anti-Markovnikov Hydromethylation

Pinacol boronic esters serve as valuable building blocks in organic synthesis. While functionalizing deboronation of alkyl boronic esters is well-established, protodeboronation has received less attention. However, recent research has explored catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters using a radical approach . This method enables the formal anti-Markovnikov hydromethylation of alkenes, a transformation previously unknown. The hydromethylation sequence was successfully applied to methoxy-protected (−)-Δ8-THC and cholesterol.

Substituted Benzene Derivatives

The compound’s IUPAC name is quite complex, but let’s break it down. The numbering of the substituents follows the lowest locant rule. For instance, in the case of the bromine substituent, it is prioritized over the functional group. Therefore, the compound is named according to the lowest locant rule, resulting in the given name .

Trifluoromethylpyridines

The compound contains a trifluoromethyl group (CF₃) attached to a pyridine ring. Trifluoromethylpyridines find applications in various fields, including pharmaceuticals and agrochemicals. For example, 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF) serves as a key intermediate in the synthesis of fluazifop, an herbicide .

properties

IUPAC Name

2-[1-[(4-bromophenyl)methyl]indol-3-yl]sulfanyl-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17BrClF3N2OS/c25-17-8-5-15(6-9-17)12-31-13-22(18-3-1-2-4-21(18)31)33-14-23(32)30-20-11-16(24(27,28)29)7-10-19(20)26/h1-11,13H,12,14H2,(H,30,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAJNBIIJYXUYNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2CC3=CC=C(C=C3)Br)SCC(=O)NC4=C(C=CC(=C4)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17BrClF3N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

553.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[1-[(4-bromophenyl)methyl]indol-3-yl]sulfanyl-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.